molecular formula C14H15N5O B2358810 2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile CAS No. 326615-14-9

2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile

Cat. No.: B2358810
CAS No.: 326615-14-9
M. Wt: 269.308
InChI Key: PTCNYFGVMXKKNG-UHFFFAOYSA-N
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Description

2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile is a heterocyclic compound that features a morpholine ring, a phenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenyl-3-thiosemicarbazide with ethyl cyanoacetate in the presence of a base to form the triazole ring. The resulting intermediate is then reacted with morpholine to introduce the morpholine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Amine derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile
  • 5-(morpholin-4-yl)-2-(5-phthalimidopentyl)-1,3-oxazole-4-carbonitrile

Uniqueness

2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile is unique due to the presence of both a morpholine ring and a triazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-morpholin-4-yl-4-phenyl-1,2,4-triazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c15-7-6-13-16-17-14(18-8-10-20-11-9-18)19(13)12-4-2-1-3-5-12/h1-5H,6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCNYFGVMXKKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(N2C3=CC=CC=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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